4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine
Description
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-bromo-5-methoxybenzyl substituent at the 4-position. The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry . It is hypothesized to play a role in G protein-coupled receptor 119 (GPR119) agonist development, as structurally related Boc-piperidine derivatives have demonstrated in vivo efficacy in this context .
Properties
Molecular Formula |
C18H26BrNO3 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3 |
InChI Key |
CVRAMQHILYZDES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine typically involves multiple steps:
Starting Material: The synthesis begins with 2-Bromo-5-methoxybenzyl bromide, which is prepared from 2-Bromo-5-methoxybenzoic acid.
Formation of Intermediate: The bromide is then reacted with piperidine in the presence of a base such as potassium carbonate to form the benzylpiperidine intermediate.
Protection Step: The intermediate is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Formation of substituted piperidines.
Oxidation: Conversion to hydroxyl derivatives.
Reduction: Formation of methyl derivatives.
Deprotection: Free amine derivatives.
Scientific Research Applications
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine is a chemical compound with a piperidine core structure, featuring bromine and methoxy substitutions. The presence of a Boc (tert-butoxycarbonyl) protecting group makes it useful for further chemical derivatization.
Use as a Building Block
- Further Derivatization The Boc protecting group on 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine allows for further chemical modifications, making it a valuable intermediate in synthesizing more complex molecules.
- Medicinal Chemistry The unique structure of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine makes it potentially valuable in medicinal chemistry for drug development.
Potential Therapeutic Applications
- Enzyme Inhibition 4-(2-Bromo-5-methoxybenzyl)-piperidine and similar compounds can inhibit specific enzymes, positioning them as candidates for treating diseases related to carbohydrate metabolism, such as diabetes.
- Cancer Therapy Piperidine derivatives have anticancer activity . Three-dimensional piperidine structures interact well with protein-binding sites and have been used to develop anticancer agents .
- Alzheimer's Disease Therapy Piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, with some demonstrating unusual conformational changes depending on the binding site . Introducing a piperidine moiety can improve brain exposure of dual inhibitors, and some piperidine derivatives also possess antioxidant and metal chelating properties .
Studying Molecular Interactions
- Enzyme Inhibition Studies Compounds similar to 4-(2-Bromo-5-methoxybenzyl)piperidine can exhibit varying degrees of enzyme inhibition based on structural modifications.
- Kinetic Analysis Kinetic studies use models like the Michaelis-Menten equation to quantitatively analyze molecular interactions. Substituents such as bromine and methoxy groups significantly affect binding affinity and inhibition potency.
Examples of Piperidine-based compounds
| Compound Name | Unique Features |
|---|---|
| 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine | Contains a Boc protection group; used for further derivatization. |
| 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione | Features a diketone structure; may exhibit different biological activities due to keto groups. |
| N-benzyl deoxynojirimycin derivatives | Known for α-glucosidase inhibition; structural variations lead to differing activities. |
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, depending on its structural modifications.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Ring
Halogen Substitutions
- Impact of Halogens : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to smaller halogens (Cl, F). This could influence target affinity and metabolic stability.
Methoxy Group Positional Isomers
| Compound Name | Substituents (Benzyl Ring) | Notes |
|---|---|---|
| 4-(3-Bromo-4-methoxybenzyl)-1-Boc-piperidine | Br (3), OMe (4) | Altered electronic effects due to substituent proximity; limited data |
Piperidine Core Modifications
Boc Protection vs. Hydrochloride Salts
- Boc Utility : Facilitates selective reactions at other sites (e.g., alkylation, amidation) before deprotection to yield active pharmaceutical ingredients (APIs) .
Alternative Piperidine Derivatives
- Functional Group Impact: The methanesulfinylphenoxypropyl group in Fyfe’s compound enhances GPR119 binding via sulfur-oxygen interactions, whereas bromo-methoxybenzyl derivatives prioritize halogen-π interactions .
Pharmacokinetic Properties :
- Metabolic Stability : Bromine’s presence may slow oxidative metabolism compared to fluorine or chlorine analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine, and what methodological considerations are critical for reproducibility?
- Answer : A typical synthesis involves alkylation of 1-Boc-piperidine with 2-bromo-5-methoxybenzyl bromide under basic conditions (e.g., triethylamine in DMF). Purification via flash chromatography (ethyl acetate/hexane gradients) is recommended to isolate the product . Key considerations:
- Use anhydrous solvents to prevent Boc-group hydrolysis.
- Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane).
- Optimize stoichiometry (1:1.2 molar ratio of piperidine to benzyl bromide) to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Answer :
- NMR : H NMR (DMSO-d6) shows distinct peaks: δ 1.25–1.45 (Boc methyl groups), δ 3.68–4.17 (piperidine and methoxy protons), δ 6.37–7.32 (aromatic protons) .
- IR : Stretching at ~1680 cm (C=O of Boc group) and ~1250 cm (C-O of methoxy) .
- X-ray crystallography : Use SHELX programs for structure refinement; ensure high-resolution data (<1.0 Å) to resolve bromine positional disorder .
Q. What are the key functional groups influencing the compound’s reactivity in medicinal chemistry applications?
- Answer :
- The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
- The methoxy group modulates electronic properties, affecting binding affinity in target systems .
- The Boc-protected piperidine enhances solubility and serves as a handle for deprotection in downstream modifications .
Advanced Research Questions
Q. How can researchers address low yields in the alkylation step during synthesis?
- Answer :
- Optimize reaction conditions : Increase temperature (60–80°C) and use catalytic KI to enhance benzyl bromide reactivity .
- Alternative solvents : Replace DMF with acetonitrile to reduce side reactions (e.g., Boc cleavage).
- Quench unreacted bromide : Add aqueous NaSO before extraction to remove excess benzyl bromide .
Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved during structural validation?
- Answer :
- Dynamic effects : Rotameric interconversion of the Boc group may cause splitting; acquire spectra at higher temperatures (e.g., 40°C) .
- Computational validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Crystallographic cross-check : Resolve ambiguities via X-ray diffraction; SHELXL refinement can confirm bond lengths/angles .
Q. What strategies enable regioselective functionalization of the bromo-methoxybenzyl moiety?
- Answer :
- Directed ortho-metalation : Use LDA to deprotonate the methoxy-adjacent position, followed by electrophilic quenching .
- Protection/deprotection : Temporarily protect the piperidine nitrogen with Boc to direct reactivity to the benzyl group .
- Cross-coupling : Pd(PPh)/CsCO in toluene/water (3:1) enables selective Suzuki coupling at the bromine site .
Q. How can thermal instability of the Boc group be mitigated during storage or reactions?
- Answer :
- Storage : Keep at −20°C under inert gas (Ar/N) to prevent moisture-induced degradation .
- Reaction conditions : Avoid prolonged heating (>2 hours) above 60°C; use microwave-assisted synthesis for faster Boc retention .
- Stability monitoring : Conduct DSC/TGA to identify decomposition thresholds (typically >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
